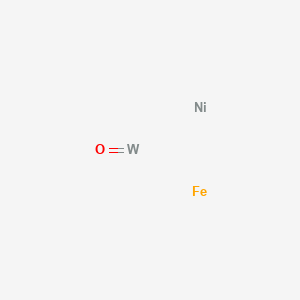
Iron;nickel;oxotungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;nickel;oxotungsten is a complex compound that combines the properties of iron, nickel, and tungsten oxides. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications. The combination of these elements results in a material with enhanced electrical, magnetic, and catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron;nickel;oxotungsten can be synthesized through various methods, including chemical vapor deposition (CVD), physical vapor deposition (PVD), sol-gel, solvothermal, and hydrothermal methods . These methods involve the deposition of thin films or the formation of nanoparticles under controlled conditions. For instance, the sol-gel method involves the hydrolysis and condensation of metal alkoxides, leading to the formation of a gel that can be dried and calcined to obtain the desired oxide.
Industrial Production Methods: In industrial settings, the electrochemical deposition method is commonly used to produce this compound alloys. This process involves the electrodeposition of the metals from a citrate ammonia solution, which is environmentally friendly and poses minimal health risks . The electrochemical process allows for the control of the alloy’s phase structure, morphology, and properties by adjusting the solution composition, temperature, and deposition current density.
Análisis De Reacciones Químicas
Types of Reactions: Iron;nickel;oxotungsten undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxo ligand, which stabilizes high oxidation states of the metals .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various organic ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxides of tungsten, while reduction reactions may yield lower oxidation states of the metals involved.
Aplicaciones Científicas De Investigación
Iron;nickel;oxotungsten has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) in water splitting . In biology and medicine, it is explored for its potential use in drug delivery systems and as a component in biomedical devices. In industry, it is used in the production of advanced materials for microelectronics and microelectromechanical systems .
Mecanismo De Acción
The mechanism by which iron;nickel;oxotungsten exerts its effects involves the interaction of the oxo ligand with the metal centers. The oxo ligand stabilizes high oxidation states and facilitates electron transfer processes, which are crucial for catalytic activities . In the case of the oxygen evolution reaction, the iron and nickel centers act as active sites for the adsorption and activation of water molecules, leading to the formation of oxygen gas .
Comparación Con Compuestos Similares
Iron;nickel;oxotungsten can be compared to other transition metal oxo complexes, such as those containing molybdenum or vanadium oxides . These compounds share similar catalytic properties but differ in their specific applications and stability. For example, molybdenum oxides are commonly used in hydrodesulfurization catalysts, while tungsten oxides are preferred for electrochromic applications . The unique combination of iron, nickel, and tungsten in this compound provides a balance of properties that make it suitable for a broader range of applications.
Similar Compounds
- Iron;nickel;oxomolybdenum
- Iron;nickel;oxovanadium
- Iron;nickel;oxochromium
These compounds share similar structural features and catalytic properties but differ in their specific applications and stability.
Propiedades
Número CAS |
790237-48-8 |
|---|---|
Fórmula molecular |
FeNiOW |
Peso molecular |
314.38 g/mol |
Nombre IUPAC |
iron;nickel;oxotungsten |
InChI |
InChI=1S/Fe.Ni.O.W |
Clave InChI |
GKKBKHUPZFXRLI-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Fe].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)
![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)

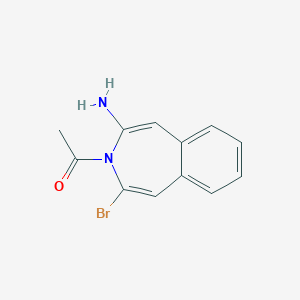
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
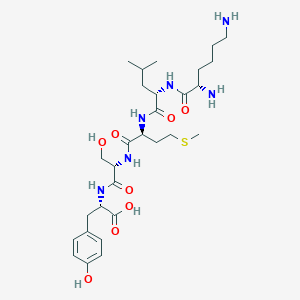
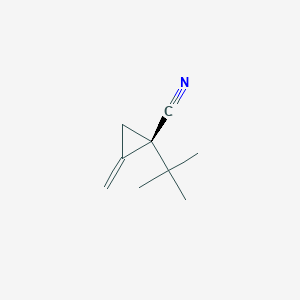
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
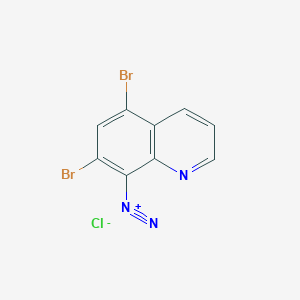
![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)
